2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide
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Description
2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O4S and its molecular weight is 445.92. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Applications
The synthesis and microbial studies of new pyridine derivatives have highlighted the antibacterial and antifungal potential of compounds derived from sulfonamide-based structures. For instance, Patel and Agravat (2007) have synthesized 2-(p-aminophenylsulfonamido) substituted benzothiazoles, showing considerable antibacterial activity against various strains. This suggests that derivatives of the mentioned chemical structure could be potent agents in combating microbial infections (Patel & Agravat, 2007).
Anticancer Activity
The modification of similar sulfonamide structures for anticancer applications has been a significant area of research. For example, compounds derived from sulfonamide have been synthesized to exhibit potent anticancer effects against various cancer cell lines, including breast and colon cancer. Ghorab et al. (2015) discussed the synthesis of sulfonamide derivatives with diverse moieties, showing promising cytotoxic activities against cancer cells, indicating the potential of sulfonamide derivatives in developing new anticancer agents (Ghorab et al., 2015).
Anticonvulsant Effects
Farag et al. (2012) explored the synthesis of azoles incorporating a sulfonamide moiety as anticonvulsant agents. Their research showed that certain synthesized compounds protected against picrotoxin-induced convulsions, with one particular derivative offering 100% protection. This highlights the sulfonamide structure's relevance in creating effective treatments for convulsive disorders (Farag et al., 2012).
Solid-Phase Synthesis Applications
The solid-phase synthesis of beta-sultams has also been reported, employing sulfonamide structures for the construction of sulfonyl beta-lactam analogue combinatorial libraries. This methodology, as discussed by Gordeev, Gordon, and Patel (1997), is pivotal in identifying new antibacterial agents, showcasing the compound's utility in developing pharmacologically active libraries (Gordeev, Gordon, & Patel, 1997).
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl-pyridin-3-ylsulfonylamino]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-29-19-10-8-18(9-11-19)24-21(26)15-25(14-16-4-6-17(22)7-5-16)30(27,28)20-3-2-12-23-13-20/h2-13H,14-15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAAQMZFVFFVIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.